

An In-depth Technical Guide to Cidofovir Diphosphate Tri(triethylamine)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cidofovir diphosphate
tri(triethylamine)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for **Cidofovir diphosphate tri(triethylamine)**. This document is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug development and related fields.

Quantitative Data Summary

The molecular weights of Cidofovir diphosphate and its tri(triethylamine) salt are summarized in the table below. The salt formation with triethylamine is often employed to increase solubility and stability for research purposes.

Compound	Molecular Formula	Molecular Weight (g/mol)	Citation(s)
Cidofovir diphosphate	C ₈ H ₁₅ N ₃ O ₉ P ₂	359.17	[1][2]
Triethylamine	C ₆ H ₁₅ N	101.19	[3][4]
Cidofovir diphosphate tri(triethylamine)	C ₂₆ H ₅₀ N ₆ O ₉ P ₂	663.74	

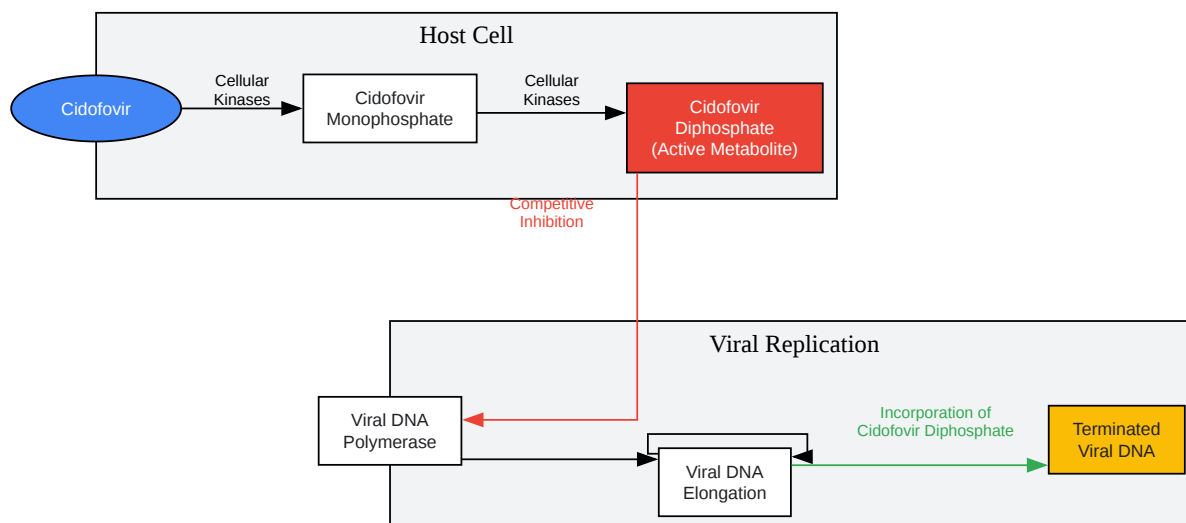
Note: The molecular weight of the tri(triethylamine) salt was calculated by adding the molecular weight of Cidofovir diphosphate to three times the molecular weight of triethylamine.

Mechanism of Action: Inhibition of Viral DNA Synthesis

Cidofovir is a nucleotide analogue that exhibits broad-spectrum antiviral activity. Its therapeutic effect is mediated by its active intracellular metabolite, Cidofovir diphosphate. The mechanism of action involves several key steps that ultimately disrupt viral replication.

- **Intracellular Conversion:** Cidofovir enters the host cell and is phosphorylated to its active diphosphate form by cellular enzymes. This bypasses the need for viral-specific kinases, which is a common mechanism of resistance to other antiviral nucleoside analogues.
- **Competitive Inhibition:** Cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases.^{[1][3]} It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for incorporation into the elongating viral DNA strand.
- **DNA Chain Termination:** Upon incorporation into the viral DNA, Cidofovir diphosphate disrupts further chain elongation. This leads to premature termination of DNA synthesis, thereby halting viral replication.^{[1][4]}

The signaling pathway illustrating the mechanism of action of Cidofovir is depicted in the diagram below.



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Mechanism of action of Cidofovir.

Experimental Protocols

This section details key experimental methodologies relevant to the study of Cidofovir diphosphate.

While a specific protocol for the tri(triethylamine) salt is proprietary, the synthesis of Cidofovir analogues generally involves phosphorylation and coupling reactions. The following is a generalized procedure based on the synthesis of related compounds.[2]

Objective: To synthesize a Cidofovir analogue through the coupling of a protected cytosine derivative with a phosphonate side chain.

Materials:

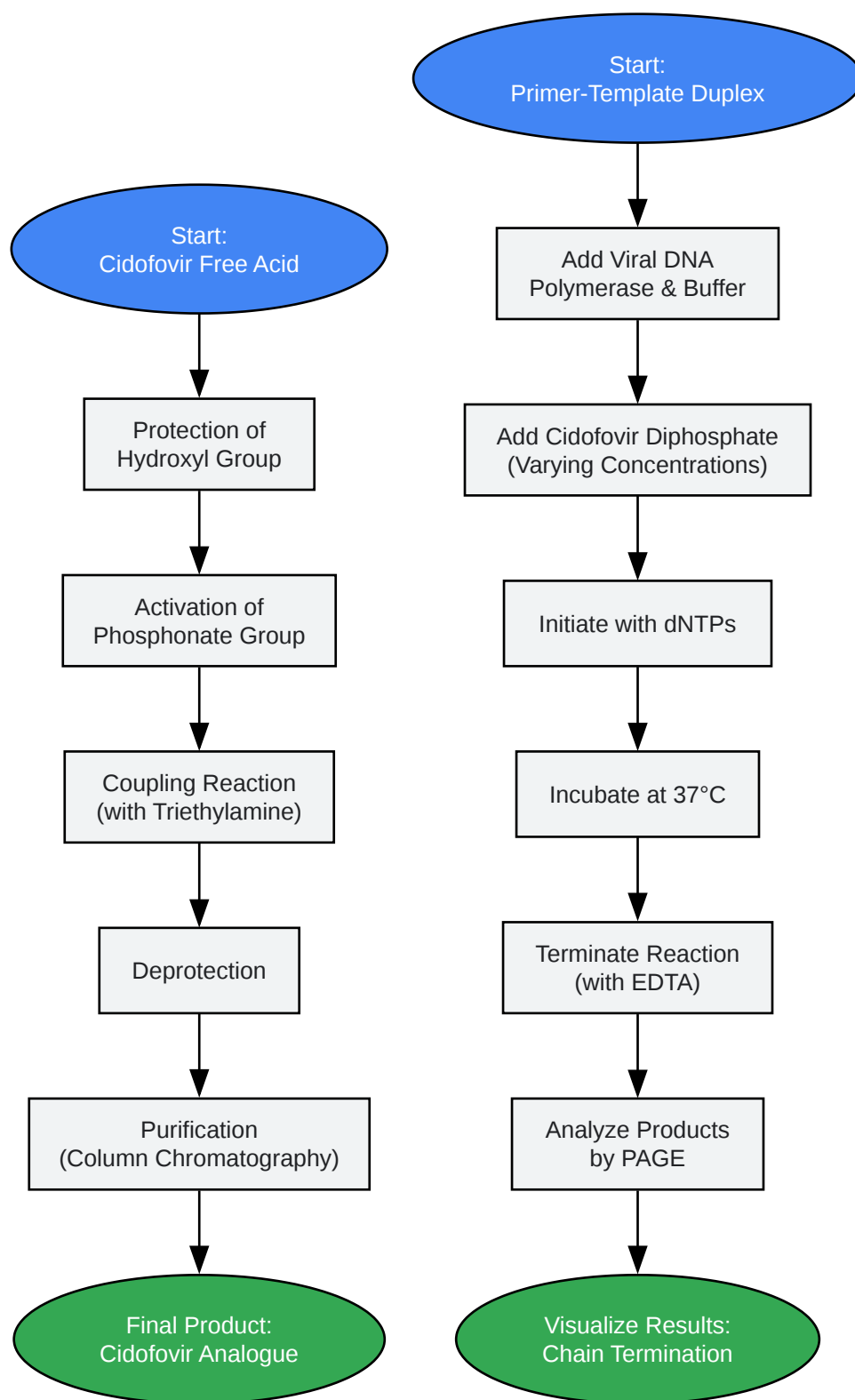
- (S)-1-(3-hydroxy-2-phosphonomethoxypropyl)cytosine (Cidofovir free acid)

- Protecting group reagents (e.g., dimethoxytrityl chloride)
- Coupling agents
- Triethylamine
- Appropriate solvents (e.g., pyridine, DMSO)
- Silica gel for column chromatography

Procedure:

- Protection of the Hydroxyl Group: The primary hydroxyl group of the Cidofovir free acid is protected to ensure selective reaction at the phosphonate group.
- Activation of the Phosphonate: The phosphonate group is activated to facilitate coupling with other molecules.
- Coupling Reaction: The activated phosphonate is reacted with the desired moiety. Triethylamine is often used as a base in these reactions.
- Deprotection: The protecting group is removed to yield the final product.
- Purification: The crude product is purified using techniques such as silica gel column chromatography to obtain the compound of high purity.

An illustrative workflow for the synthesis is provided below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to Cidofovir Diphosphate Tri(triethylamine)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10855337#molecular-weight-of-cidofovir-diphosphate-tri-triethylamine>]

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